

Spectroscopic Data of 1-Fluoropropan-2-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Fluoropropan-2-ol

Cat. No.: B1329784

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound **1-Fluoropropan-2-ol**. Due to the limited availability of public, experimentally derived spectral datasets for this specific compound, this guide also includes general experimental protocols for the acquisition of relevant spectroscopic data and references to data for analogous compounds where applicable. This information is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or synthesizing this molecule.

Core Spectroscopic and Physical Data

While a complete, publicly available set of experimental spectra for **1-Fluoropropan-2-ol** is not readily available, the following tables summarize the known physical properties and provide a template for the organization of spectroscopic data.

Table 1: Physical and Chemical Properties of **1-Fluoropropan-2-ol**

| Property | Value | Reference |
|-------------------|----------------------------------|------------------|
| Molecular Formula | C ₃ H ₇ FO | --INVALID-LINK-- |
| Molecular Weight | 78.09 g/mol | --INVALID-LINK-- |
| CAS Number | 430-50-2 | --INVALID-LINK-- |
| Boiling Point | 85.1 °C at 760 mmHg | LookChem |
| Density | 0.959 g/cm ³ | LookChem |
| Refractive Index | 1.3822 | LookChem |

Table 2: Infrared (IR) Spectroscopy Data for **1-Fluoropropan-2-ol**

| Wavenumber (cm ⁻¹) | Assignment | Intensity | Notes |
|--------------------------------|-------------|---------------|---|
| ~3400 (broad) | O-H stretch | Strong | Typical for alcohols, broadening due to hydrogen bonding. |
| ~2970-2850 | C-H stretch | Medium-Strong | Aliphatic C-H stretching vibrations. |
| ~1050-1260 | C-F stretch | Strong | The position can be indicative of the fluorine environment. |
| ~1100 | C-O stretch | Strong | Characteristic of secondary alcohols. |

Note: This table is predictive based on characteristic functional group frequencies. PubChem lists the availability of a vapor phase IR spectrum, but the data is not directly provided.[\[1\]](#)

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for **1-Fluoropropan-2-ol**

A complete, publicly available experimental NMR dataset for **1-Fluoropropan-2-ol** has not been identified. The following table is a predictive summary based on the structure.

¹H NMR (Proton NMR)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
|----------------------------------|--------------|-------------|------------------------|--|
| ~4.3 | ddt | 1H | H-1 (CHF) | $J(\text{H},\text{F}) \approx 47 \text{ Hz}$, $J(\text{H},\text{H}) \approx 6 \text{ Hz}$, $J(\text{H},\text{H}) \approx 3 \text{ Hz}$ |
| ~3.9 | m | 1H | H-2 (CHOH) | |
| ~2.5 | s (broad) | 1H | OH | |
| ~1.2 | d | 3H | H-3 (CH ₃) | $J(\text{H},\text{H}) \approx 6 \text{ Hz}$ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ , ppm) | Multiplicity (due to ¹⁹ F coupling) | Assignment |
|----------------------------------|--|------------------------|
| ~85 | d | C-1 (CHF) |
| ~68 | d | C-2 (CHOH) |
| ~22 | s | C-3 (CH ₃) |

¹⁹F NMR (Fluorine NMR)

| Chemical Shift (δ , ppm) | Multiplicity | Assignment |
|----------------------------------|--------------|-------------------|
| ~ -220 to -230 | t | CH ₂ F |

Table 4: Mass Spectrometry (MS) Data for **1-Fluoropropan-2-ol**

PubChem indicates the availability of GC-MS data, but the full spectrum is not provided.^[1] The following are predicted major fragments based on the structure.

| m/z | Ion | Notes |
|-----|-------------------------------------|--|
| 78 | $[\text{C}_3\text{H}_7\text{FO}]^+$ | Molecular Ion (M^+) |
| 63 | $[\text{M} - \text{CH}_3]^+$ | Loss of a methyl group |
| 45 | $[\text{CH}_3\text{CHO H}]^+$ | Common fragment for 2-propanol derivatives |
| 33 | $[\text{CH}_2\text{F}]^+$ | Fluoromethyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above for a liquid sample like **1-Fluoropropan-2-ol**.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid **1-Fluoropropan-2-ol** to identify functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of **1-Fluoropropan-2-ol** directly onto the center of the ATR crystal.
- Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. A typical scan range is $4000\text{-}400\text{ cm}^{-1}$. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (absorbance or transmittance vs. wavenumber).
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{19}F NMR spectra of **1-Fluoropropan-2-ol** to elucidate its molecular structure.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **1-Fluoropropan-2-ol** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The choice of solvent is critical to avoid interfering signals in the ^1H NMR spectrum.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
 - Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
- Spectrum Acquisition:
 - Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time will be required compared to ^1H NMR.
- ^{19}F NMR: Acquire a one-dimensional fluorine spectrum. ^{19}F is a high-sensitivity nucleus, so acquisition times are typically short.
- Data Processing:
 - The raw data (Free Induction Decay, FID) is Fourier-transformed to generate the frequency-domain NMR spectrum.
 - Phase and baseline corrections are applied to the spectrum.
 - The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for ^1H and ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of the atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Fluoropropan-2-ol**.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

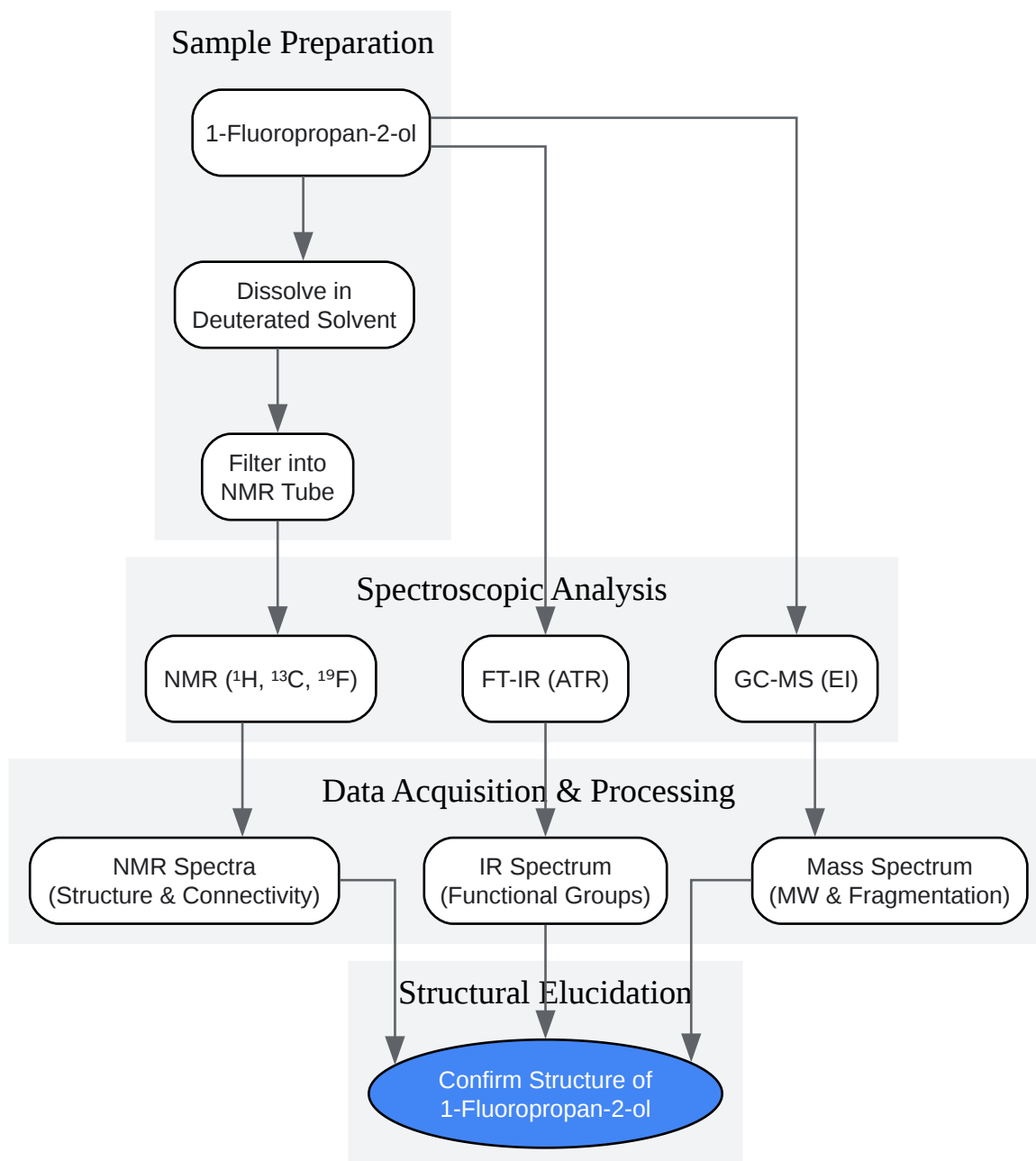
- Sample Preparation: Prepare a dilute solution of **1-Fluoropropan-2-ol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC inlet.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points

and interactions with the stationary phase.

- Ionization:
 - As the **1-Fluoropropan-2-ol** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes ionization and fragmentation.
- Mass Analysis:
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak (M^+) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **1-Fluoropropan-2-ol**.



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Caption: Workflow for the spectroscopic analysis of **1-Fluoropropan-2-ol**.

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References

- 1. 1-Fluoropropan-2-ol | C₃H₇FO | CID 101671 - PubChem [pubchem.ncbi.nlm.nih.gov]
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